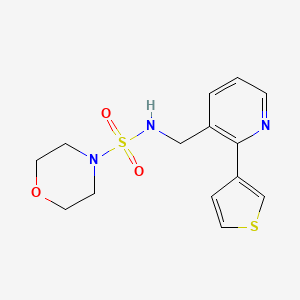
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide is a novel compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from recent research.
Chemical Structure and Properties
This compound features a complex arrangement that includes a thiophene ring, a pyridine moiety, and a morpholine structure, along with a sulfonamide functional group. This unique combination enhances its solubility and pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens. Notably, derivatives of this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, indicating potent antibacterial effects .
The compound also displayed activity in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of traditional antibiotics like Ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential in oncology. It has been shown to inhibit specific enzymes involved in cancer progression, suggesting a mechanism that could be exploited for cancer therapy. The compound's ability to bind effectively to biological targets positions it as a promising candidate for further drug development in cancer treatment.
The biological activity of this compound is attributed to its interaction with various biological targets. Studies have indicated that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively . These interactions are critical for its antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound involves several steps that require precise control of reaction conditions to ensure high yields and purity. The synthetic pathway typically includes the formation of the thiophene and pyridine moieties followed by the introduction of the morpholine and sulfonamide groups.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide | Structure | Investigated for anti-inflammatory properties |
| N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide | Structure | Explored for antimicrobial activity |
| 5-(3,5-dichloropyridin-4-yl)sulfanyl-n-(1,2,2,6,6-pentamethylpiperidin-4-yl)thiophene | Structure | Known for its anti-neoplastic properties |
These comparisons highlight the distinctive features of this compound that contribute to its unique biological activities.
特性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,17-5-7-20-8-6-17)16-10-12-2-1-4-15-14(12)13-3-9-21-11-13/h1-4,9,11,16H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNNICIHXTWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













